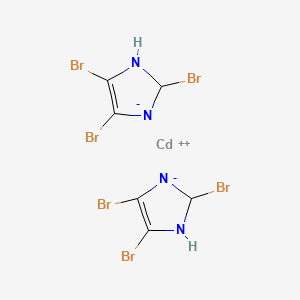
cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide is a complex compound that combines cadmium ions with a tribromo-substituted imidazole derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide typically involves the reaction of cadmium salts with 2,4,5-tribromo-1,2-dihydroimidazole under controlled conditions. One common method is to dissolve cadmium chloride in a suitable solvent, such as water or ethanol, and then add 2,4,5-tribromo-1,2-dihydroimidazole. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .
化学反応の分析
Types of Reactions
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The tribromo groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxides, while reduction may produce cadmium metal or lower oxidation state cadmium compounds. Substitution reactions can result in various substituted imidazole derivatives .
科学的研究の応用
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex compounds and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of specialized materials and as a catalyst in various chemical processes
作用機序
The mechanism by which cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tribromo-imidazole moiety can bind to specific sites on proteins, altering their function and activity. This interaction can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide: shares similarities with other cadmium-imidazole complexes and tribromo-substituted imidazoles.
This compound: is unique due to its specific substitution pattern and the presence of cadmium ions, which confer distinct chemical and biological properties.
Uniqueness
The unique combination of cadmium ions and the tribromo-imidazole structure makes this compound particularly interesting for research and industrial applications. Its distinct reactivity and potential biological activity set it apart from other similar compounds .
特性
CAS番号 |
73941-35-2 |
|---|---|
分子式 |
C6H4Br6CdN4 |
分子量 |
724 g/mol |
IUPAC名 |
cadmium(2+);2,4,5-tribromo-1,2-dihydroimidazol-3-ide |
InChI |
InChI=1S/2C3H2Br3N2.Cd/c2*4-1-2(5)8-3(6)7-1;/h2*3,7H;/q2*-1;+2 |
InChIキー |
HKVZSUVXWDIIQC-UHFFFAOYSA-N |
SMILES |
C1(NC(=C([N-]1)Br)Br)Br.C1(NC(=C([N-]1)Br)Br)Br.[Cd+2] |
正規SMILES |
C1(NC(=C([N-]1)Br)Br)Br.C1(NC(=C([N-]1)Br)Br)Br.[Cd+2] |
関連するCAS |
2034-22-2 (Parent) |
同義語 |
2,4,5-tribromoimidazole 2,4,5-tribromoimidazole cadmium salt (2:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















